molecular formula C25H29NO7 B11129870 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11129870
M. Wt: 455.5 g/mol
InChI Key: DHNVITJJJFWSJU-LNVKXUELSA-N
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Description

“3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the pyrrol-2-one ring: This could be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of hydroxy and methoxy groups: These functional groups can be introduced through substitution reactions using appropriate reagents such as methanol and hydroxylating agents.

    Benzoylation: The benzoyl group can be introduced using benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is obtained.

    Purification Techniques: Methods such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: is similar to other pyrrol-2-one derivatives with hydroxy and methoxy functional groups.

Uniqueness

  • The unique combination of functional groups and the specific structure of this compound may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO7/c1-15(2)33-18-9-6-16(7-10-18)23(28)21-22(17-8-11-19(27)20(14-17)32-4)26(12-5-13-31-3)25(30)24(21)29/h6-11,14-15,22,27-28H,5,12-13H2,1-4H3/b23-21-

InChI Key

DHNVITJJJFWSJU-LNVKXUELSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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